1,7-Dioxaspiro[5.5]undecane 1,7-Dioxaspiro[5.5]undecane 1,7-Dioxaspiro[5.5]undecane is a natural product found in Bactrocera oleae with data available.
Brand Name: Vulcanchem
CAS No.: 180-84-7
VCID: VC21014963
InChI: InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2
SMILES: C1CCOC2(C1)CCCCO2
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

1,7-Dioxaspiro[5.5]undecane

CAS No.: 180-84-7

Cat. No.: VC21014963

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

1,7-Dioxaspiro[5.5]undecane - 180-84-7

Specification

CAS No. 180-84-7
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name 1,7-dioxaspiro[5.5]undecane
Standard InChI InChI=1S/C9H16O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1-8H2
Standard InChI Key GBBVHDGKDQAEOT-UHFFFAOYSA-N
SMILES C1CCOC2(C1)CCCCO2
Canonical SMILES C1CCOC2(C1)CCCCO2

Introduction

Chemical Structure and Identification

1,7-Dioxaspiro[5.5]undecane belongs to the spiroketal class of compounds, characterized by two rings connected through a single carbon atom (the spiro carbon), with each ring containing an oxygen atom. The compound features a distinctive structure with two oxygen atoms positioned at the 1 and 7 positions of the spiroundecane framework.

Molecular Information

The compound has the following identifiers and molecular characteristics:

ParameterValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight156.22 g/mol
CAS Number180-84-7
IUPAC Name1,7-dioxaspiro[5.5]undecane
InChI KeyGBBVHDGKDQAEOT-UHFFFAOYSA-N
SMILESC1CCOC2(C1)CCCCO2

Sources:

Structural Features

The spiroketal structure consists of two six-membered rings (tetrahydropyran rings) joined through a spiro carbon atom. Each ring contains an oxygen atom, creating the characteristic 1,7-dioxaspiro arrangement. This structural configuration is key to its biological activity and chemical properties.

Physical and Chemical Properties

Physical Properties

1,7-Dioxaspiro[5.5]undecane exhibits distinct physical characteristics that are important for its identification, handling, and application:

PropertyValue
Physical StateClear colorless liquid
Boiling Point193°C (at 750 mm Hg)
Density1.02 g/mL at 25°C
Flash Point63°C (145°F)
Refractive Index1.4640
Water Solubility1.0 g/L

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Chemical Properties

As a spiroketal, the compound exhibits chemical properties characteristic of acetals and ketals:

  • Stability: Generally stable under neutral and basic conditions

  • Acid sensitivity: Can undergo hydrolysis under acidic conditions

  • Solubility profile: Sparingly soluble in chloroform, slightly soluble in methanol, and soluble in water (1.0 g/L)

Synthesis Methods

Several approaches have been developed for the synthesis of 1,7-dioxaspiro[5.5]undecane, including both racemic and enantioselective methods.

Synthesis from 1,4-Butanediol

A concise and efficient synthesis route has been reported starting from 1,4-butanediol, accomplished in six steps through bis-alkylation of TosMIC (p-toluenesulfonylmethyl isocyanide). This method represents the first reported synthesis of the olive fruit fly pheromone using TosMIC as a key reagent .

Synthesis from D-Glucose

Both enantiomers of 1,7-dioxaspiro[5.5]undecane can be synthesized starting from D-glucose, with a dithioacetal serving as a key intermediate. This approach allows for the preparation of enantiomerically pure forms of the compound, which is significant for studying structure-activity relationships and biological functions .

Synthesis from D-Fructose

Another synthetic route utilizes D-fructose as the starting material, proceeding through the preparation of (3R,4R,5S,6R)-3,4,5-trihydroxy-1,7-dioxaspiro[5.5]undecane as a precursor. This intermediate is transformed into the target compound through Barton deoxygenation at C-5 followed by Corey dideoxygenation at C-3,4 of appropriately protected derivatives .

Stereochemistry and Conformational Analysis

Enantiomers

1,7-Dioxaspiro[5.5]undecane exists as enantiomers due to the stereogenic spiro carbon center. Both the (R) and (S) enantiomers have been synthesized and studied. Interestingly, the enantiomers have been isolated by crystallization with enantiospecific cyclodextrin hosts: (S)-1,7-dioxaspiro[5.5]undecane crystallizes with heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, while (R)-1,7-dioxaspiro[5.5]undecane crystallizes with hexakis(2,3,6-tri-O-methyl)-α-cyclodextrin .

Conformational Energetics

The relative gas-phase energetics of several low-lying isomers of 1,7-dioxaspiro[5.5]undecane have been calculated using second-order Møller-Plesset perturbation theory with basis sets as large as aug-cc-pVQZ. Relative energies in various solvents including THF, dichloromethane, acetone, and DMSO have also been estimated .

The "twist-boat" trans isomer has been identified as the most stable conformation for related spiroketal structures, which provides insight into the likely preferred conformation of 1,7-dioxaspiro[5.5]undecane .

Biological Significance

Role as Insect Pheromone

Studies using sequential solid phase microextraction-gas chromatography mass spectrometry (SPME-GCMS) analysis have revealed that female olive flies release approximately 1000 ng of the compound .

Biosynthesis

A biosynthetic scheme has been proposed to explain the formation of racemic 1,7-dioxaspiro[5.5]undecane in fruit fly species including Bactrocera cacuminata and Bactrocera oleae. Incorporation studies with deuterium-labeled compounds including keto aldehyde, 1,5-nonanediol, and 1,5,9-nonanetriol have contributed to understanding the natural production pathway of this compound .

Applications in Pest Management

Due to its role as a pheromone, 1,7-dioxaspiro[5.5]undecane has potential applications in integrated pest management strategies for controlling olive fruit fly populations. The compound is suitable for use in organic farming and is a component of commercial products such as "Eco-Trap" designed for olive fruit fly management .

Related Compounds

Hydroxylated Derivatives

Several hydroxylated derivatives of 1,7-dioxaspiro[5.5]undecane have been identified in fruit fly species, including (3R,6S)-3-hydroxy-1,7-dioxaspiro[5.5]undecane . The absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3-ol and 1,7-dioxaspiro[5.5]undecan-4-ol has been determined through enantioselective syntheses and chiral gas chromatographic examinations. These compounds consistently accompany racemic 1,7-dioxaspiro[5.5]undecane in female olive flies and in males of related species such as B. cacuminatus and B. distincta .

Complexation Behavior

1,7-Dioxaspiro[5.5]undecane forms inclusion complexes with cyclodextrins. The beta-cyclodextrin-1,7-dioxaspiro[5.5]undecane nonahydrate complex (C₄₂H₇₀O₃₅·C₉H₁₆O₂·9H₂O) belongs to the class of beta-cyclodextrin dimeric-type complexes. In this complex, the racemic guest molecule occupies a disordered position, with both enantiomers located in two different regions inside the channel formed by the host dimers .

This complexation behavior has implications for potential applications in drug delivery, analytical chemistry, and separation techniques.

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